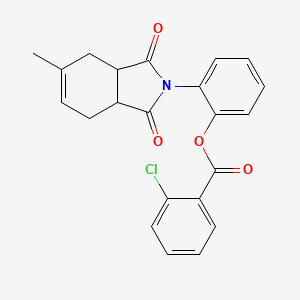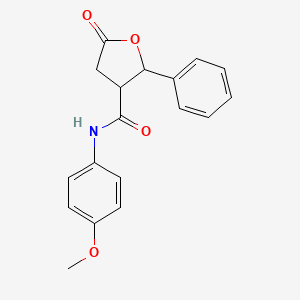![molecular formula C16H17N5OS2 B4008007 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4008007.png)
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide” involves complex chemical reactions often aimed at generating substances with potential bioactive properties. For instance, one study describes the synthesis of similar compounds through the reaction of certain thiazole derivatives with various reagents, showcasing the diversity in synthetic routes and the complexity of achieving specific molecular frameworks (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray diffraction techniques are commonly used to elucidate the crystal structure of synthesized compounds, providing insights into their molecular geometry, bond lengths, and angles. For example, compounds with similar structural frameworks have been studied to reveal the arrangements of their molecules in solid state, aiding in the comprehension of their chemical reactivity and interactions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Studies on related compounds have explored various chemical reactions, including cyclization, substitution, and redox reactions, to modify the chemical structure and introduce new functional groups, which can significantly alter the chemical and physical properties of the compound (Saeed, Abbas, Ibrar, & Bolte, 2014).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystallinity, are determined by its molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its formulation in various applications. Studies involving similar compounds have provided detailed analyses of their physical characteristics, offering valuable information for their potential utility in non-pharmacological contexts (Bondock, El-Azab, Kandeel, & Metwally, 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under various conditions, are pivotal for understanding how a compound interacts in chemical reactions. Research on compounds with similar structural motifs explores these aspects, contributing to a comprehensive understanding of their chemical behavior and potential applications beyond medicinal uses (Li, Bi, & Fu, 2007).
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Novel thiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potent anticancer activities. These compounds, due to their structural features, have shown significant in vitro anticancer activity against various cell lines, suggesting their potential as therapeutic agents in cancer treatment. The structure-activity relationships highlight the importance of the thiazole moiety in enhancing anticancer efficacy (Gomha et al., 2017).
Antimicrobial Activity
The antimicrobial properties of novel compounds synthesized from similar structures have been explored, demonstrating significant antibacterial and antifungal activities. These findings suggest the application of these compounds in developing new antimicrobial agents, which could be crucial for addressing the growing concern of antibiotic resistance (J. Raval et al., 2012).
Vapor-Liquid Equilibria Studies
Research on imidazolium ionic liquids containing cyano groups, similar in complexity to the studied compound, provides insights into their physical-chemical properties and interactions. Such studies are essential for understanding the solvent capabilities and potential applications of these compounds in chemical processing and synthesis (Imran Khan et al., 2015).
Synthesis of Azole Derivatives and Their Applications
The synthesis of azole derivatives from similar compounds has been investigated, showing good antibacterial activity against specific strains. This research direction is promising for the development of new antibacterial agents, contributing to the pharmaceutical field in combating bacterial infections (I. Tumosienė et al., 2012).
Functionalized Heterocyclic Compounds
Efficient synthesis methods for new functionalized 2-(hetaryl)thiazoles have been developed, highlighting the versatility of similar compounds in creating diverse molecular structures with potential applications in medicinal chemistry and material science (S. Bondock et al., 2013).
Propriétés
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-3-13(24-16-20-17-10-21(16)2)14(22)19-15-18-12(9-23-15)11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMQRYVMXDNKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007936.png)
![6-(tetrahydro-2-furanylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4007942.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007946.png)

![N-(4-chlorophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007957.png)
![2-methyl-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B4007968.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)
![1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine](/img/structure/B4007985.png)
![5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4007995.png)

![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)
![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4008012.png)
![N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4008017.png)